molecular formula C24H30BrNO B14171218 (+-)-17-Phenethylmorphinan hydrobromide CAS No. 63868-42-8

(+-)-17-Phenethylmorphinan hydrobromide

Cat. No.: B14171218
CAS No.: 63868-42-8
M. Wt: 428.4 g/mol
InChI Key: VKBPZWOOYLNYSW-YGICXTQQSA-N
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Description

(±)-17-Phenethylmorphinan hydrobromide is a chemical compound belonging to the morphinan class. It is a derivative of morphine and is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenethyl group attached to the morphinan structure, which influences its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-17-Phenethylmorphinan hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morphinan Core: The initial step involves the synthesis of the morphinan core structure through a series of chemical reactions, including cyclization and reduction processes.

    Introduction of the Phenethyl Group: The phenethyl group is introduced to the morphinan core via a substitution reaction, often using phenethyl bromide as the reagent.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base of the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of (±)-17-Phenethylmorphinan hydrobromide follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(±)-17-Phenethylmorphinan hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.

    Substitution: The phenethyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

(±)-17-Phenethylmorphinan hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various morphinan derivatives.

    Biology: Studied for its interactions with biological receptors and its potential as a pharmacological agent.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new chemical entities and pharmaceutical formulations.

Mechanism of Action

The mechanism of action of (±)-17-Phenethylmorphinan hydrobromide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the modulation of pain signals and the release of neurotransmitters. This interaction results in analgesic effects and potential therapeutic benefits in pain management.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known opioid analgesic with a similar core structure but lacking the phenethyl group.

    Codeine: Another opioid analgesic with a similar structure but different functional groups.

    Dextromethorphan: A morphinan derivative used as a cough suppressant.

Uniqueness

(±)-17-Phenethylmorphinan hydrobromide is unique due to the presence of the phenethyl group, which enhances its binding affinity to opioid receptors and potentially increases its analgesic potency compared to other morphinan derivatives.

Properties

CAS No.

63868-42-8

Molecular Formula

C24H30BrNO

Molecular Weight

428.4 g/mol

IUPAC Name

(1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide

InChI

InChI=1S/C24H29NO.BrH/c26-20-10-9-19-16-23-21-8-4-5-12-24(21,22(19)17-20)13-15-25(23)14-11-18-6-2-1-3-7-18;/h1-3,6-7,9-10,17,21,23,26H,4-5,8,11-16H2;1H/t21-,23+,24+;/m0./s1

InChI Key

VKBPZWOOYLNYSW-YGICXTQQSA-N

Isomeric SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br

Origin of Product

United States

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